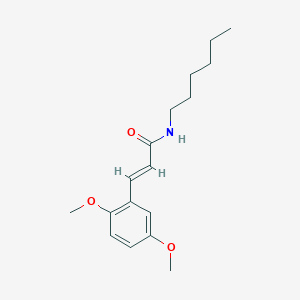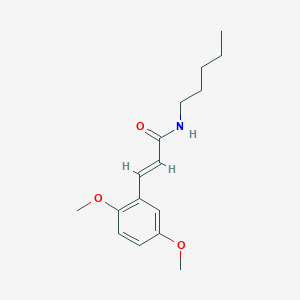![molecular formula C19H26N2O3 B254977 Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate, also known as EHPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. EHPQ belongs to the class of quinolinecarboxylates, which have been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate is not fully understood, but it is thought to involve multiple targets in the cell. Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate has been shown to inhibit the production of reactive oxygen species (ROS) and to upregulate antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate has been shown to modulate various signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate can protect cells from oxidative stress and inflammation, and can promote cell survival and proliferation. In vivo studies have shown that Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate can improve cognitive function and motor coordination in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate is its potential neuroprotective activity, which makes it a promising candidate for the development of therapeutic agents for neurodegenerative diseases. In addition, Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate is relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate. One area of research is the investigation of the molecular targets of Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate, which could help to elucidate its mechanism of action and identify potential therapeutic applications. Another area of research is the development of more water-soluble derivatives of Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate, which could improve its bioavailability and efficacy in vivo. Finally, further studies are needed to investigate the safety and toxicity of Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate, particularly in human subjects.
Métodos De Síntesis
Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate can be synthesized through a multi-step process that involves the reaction of 4-chloro-6,8-dimethylquinoline with 5-hydroxypentylamine in the presence of a base, followed by esterification with ethyl chloroformate. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the main areas of research has been the investigation of Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate as a potential neuroprotective agent. Studies have shown that Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate can protect neurons from oxidative stress and inflammation, which are implicated in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C19H26N2O3 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
ethyl 4-(5-hydroxypentylamino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-4-24-19(23)16-12-21-17-14(3)10-13(2)11-15(17)18(16)20-8-6-5-7-9-22/h10-12,22H,4-9H2,1-3H3,(H,20,21) |
Clave InChI |
UQUIPIHABVYPOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCCCO |
SMILES canónico |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254898.png)

![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)

![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)



